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6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine

Kinase inhibitor design Scaffold hopping Hinge-binding motif

Kinase discovery programs often exhaust 7-azaindole series or face selectivity gaps. This 4-azaindole (pyrrolo[3,2-b]pyridine) provides a non-isofunctional hinge-binding geometry. - XLogP3 = 3.9 (enhanced permeability vs. unsubstituted phenyl analog) - Positions 2, 3, N1 accessible for SAR expansion - Zero RO5 violations; TPSA = 37.9 Ų - Pre-installed 3-trifluoromethoxyphenyl for hydrophobic pocket probing Supplied as a research-grade scaffold for fragment-growing or scaffold-hopping campaigns.

Molecular Formula C14H9F3N2O
Molecular Weight 278.23 g/mol
CAS No. 1261839-78-4
Cat. No. B1449125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine
CAS1261839-78-4
Molecular FormulaC14H9F3N2O
Molecular Weight278.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC(F)(F)F)C2=CC3=C(C=CN3)N=C2
InChIInChI=1S/C14H9F3N2O/c15-14(16,17)20-11-3-1-2-9(6-11)10-7-13-12(19-8-10)4-5-18-13/h1-8,18H
InChIKeyLXHJURKXVNWLEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Trifluoromethoxyphenyl)-4-azaindole Profile


6-(3-(Trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1261839-78-4) is a 4-azaindole derivative with a 3-trifluoromethoxyphenyl substituent at the 6-position. It possesses a molecular formula of C14H9F3N2O and a molecular weight of 278.23 g/mol [1]. The compound belongs to the pyrrolo[3,2-b]pyridine family, recognized as a privileged scaffold in kinase inhibitor design due to its ability to act as a bioisostere of indole and purine systems while offering tunable physicochemical properties [2]. Its computed XLogP3 of 3.9 and topological polar surface area of 37.9 Ų place it within favorable drug-like chemical space [1].

Scaffold

4-Azaindole (pyrrolo[3,2-b]pyridine) kinase hinge-binder, distinct from 7-azaindole

Substituent

6-(3-Trifluoromethoxyphenyl) enhances lipophilicity and membrane permeability

Synthetic access

Late-stage diversification at 6-position via Pd cross-coupling; multi-vector elaboration

4-Azaindole vs. 7-Azaindole and Non-Fluorinated Analogs


The four azaindole positional isomers (4-, 5-, 6-, 7-azaindole) exhibit divergent kinase inhibition profiles, selectivity, and metabolic stability despite sharing the same molecular formula [1]. Specifically, 4-azaindoles (pyrrolo[3,2-b]pyridines) display a distinct hinge-binding geometry compared to the more common 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, resulting in altered potency and selectivity fingerprints across kinase panels [1]. The 3-trifluoromethoxyphenyl substituent at the 6-position further differentiates this compound by contributing a substantial logP increase (XLogP3 = 3.9) relative to the unsubstituted 6-phenyl analog, directly affecting membrane permeability, protein binding, and pharmacokinetic behavior [2]. Regioisomeric or substitution-pattern substitutions are therefore not isofunctional; assays, SAR series, and synthetic routes built around this specific scaffold–substituent combination cannot be reliably reproduced with generic replacements.

Target scaffold
4-Azaindole (pyrrolo[3,2-b]pyridine)
Distinct hinge-binding geometry vs. 7-azaindole; kinase selectivity profile may shift
Potential substitute
7-Azaindole (pyrrolo[2,3-b]pyridine)
Different nitrogen placement alters ATP-pocket recognition; SAR series not transferable
Target substituent
3-Trifluoromethoxyphenyl at 6-position
Substantial logP increase (XLogP3 ≈ 3.9); governs permeability and protein binding
Potential substitute
Non-fluorinated 6-phenyl analog
Lower lipophilicity alters cellular exposure; pharmacokinetic profiles may differ materially

Specificity Evidence Against Closest Analogs


Hinge-Binding Geometry: 4-Azaindole vs. 7-Azaindole

4-Azaindole (pyrrolo[3,2-b]pyridine) scaffolds such as the target compound exhibit a distinct hinge-binding geometry compared to the 7-azaindole (pyrrolo[2,3-b]pyridine) isomer (CAS 2804663-50-9). The review by Mérour et al. explicitly notes that 4-azaindoles showed a different inhibition and selectivity profile relative to 7-azaindoles across kinase targets, attributed to the repositioning of the pyridine nitrogen within the ATP-binding pocket [1]. This scaffold divergence means that a compound series built on the 4-azaindole core cannot be replaced by its 7-azaindole regioisomer without fundamentally altering the SAR trajectory.

Hinge-binding geometry
Class-level inference
4-Azaindole vs. 7-azaindole scaffold: distinct inhibition and selectivity profiles across kinase panels
Scaffold identity critical for SAR integrity
Isomer swapping alters hinge-binding motif; not interchangeable
Kinase inhibitor design Scaffold hopping Hinge-binding motif

Lipophilicity Enhancement by Trifluoromethoxy Group

The target compound carries a computed XLogP3 of 3.9 as reported in PubChem [1]. In contrast, the non-fluorinated 6-phenyl-1H-pyrrolo[3,2-b]pyridine analog (CAS 2064117-52-6) has a significantly lower lipophilicity; published data for the core 1H-pyrrolo[3,2-b]pyridine scaffold show an XLogP3 of approximately 1.1 . The introduction of the 3-trifluoromethoxyphenyl group at the 6-position thus increases logP by approximately 2.8 log units, representing a >600-fold increase in the octanol-water partition coefficient. This substantial lipophilicity shift directly impacts membrane permeability, plasma protein binding, and metabolic clearance rates.

Lipophilicity shift
Cross-study comparable
ΔXLogP3 ≈ +2.8 log units (vs. unsubstituted parent scaffold)
Lipophilicity governs membrane permeability and target engagement
Non-fluorinated analogs yield different cellular exposure
Lipophilicity ADME optimization Trifluoromethoxy group

Polar Surface Area Difference and Permeability

The target compound has a computed topological polar surface area (TPSA) of 37.9 Ų [1]. This value is notably below the commonly referenced 60 Ų threshold for favorable passive blood-brain barrier permeation and the 140 Ų limit for oral absorption. The 7-azaindole regioisomer, 6-(3-(trifluoromethoxy)phenyl)-1H-pyrrolo[2,3-b]pyridine (CAS 2804663-50-9), shares the same molecular formula and heavy-atom connectivity but may exhibit subtle differences in TPSA due to altered nitrogen positioning; the 4-azaindole nitrogen placement generates a distinct electrostatic surface that can influence recognition by efflux transporters such as P-glycoprotein [2].

Polar surface area
Class-level inference
TPSA = 37.9 Ų (target); similar for 7-azaindole regioisomer but different electrostatic distribution
TPSA supports passive permeability; efflux recognition may differ
Regioisomer nitrogen position influences transporter interactions
Polar surface area Passive permeability CNS drug design

Synthetic Accessibility and Fragment Elaboration

The target compound features aryl substitution at the 6-position of the 4-azaindole core. This substitution pattern is synthetically accessible via Suzuki-Miyaura cross-coupling from 6-bromo-1H-pyrrolo[3,2-b]pyridine precursors, enabling late-stage diversification in fragment-to-lead campaigns [1]. In contrast, the 2-substituted analog, 2-(trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine (CAS 1261753-58-5), places the trifluoromethoxy group directly on the azaindole core at a position that interacts differently with the kinase hinge region and offers a distinct exit vector for substituent growth [1]. The 6-aryl substitution provides a vector directed toward the solvent-exposed region or selectivity pocket of many kinases, depending on the target.

Synthetic vector
Class-level inference
6-aryl substitution via Pd-catalyzed cross-coupling; positions 2,3,N1 remain free for elaboration
Multi-vector SAR expansion enabled; preserves hinge-binding motif
2-substituted analogs limit diversification sites
Fragment-based drug discovery Synthetic tractability Cross-coupling

Research-Grade Purity Benchmarking

Commercial suppliers of 6-(3-(trifluoromethoxy)phenyl)-1H-pyrrolo[3,2-b]pyridine (CAS 1261839-78-4) typically provide this compound at a purity of 95%, as cited by multiple vendor technical datasheets . This purity specification is standard for research-grade heterocyclic building blocks in this chemical space. Reproducibility of biological assay results depends on verifying and documenting the exact purity of the batch used; variability between supplier lots can introduce confounding factors in dose-response measurements, particularly at the screening stage where impurity-driven false positives or negatives can derail hit triage.

Purity specification
Supporting evidence
Typical commercial purity: 95% (HPLC)
Purity controls assay reproducibility; batch-to-batch consistency matters
Verify CoA; impurity-driven noise can confound screening
Compound procurement Purity specification Reproducibility

Validated Kinase Hinge-Binder Activity

The 4-azaindole scaffold has been validated as a kinase hinge-binding motif across multiple target families. In a focused study of 4-azaindole derivatives as Raf-1 inhibitors, one compound demonstrated an IC50 of 9.8 µM against Raf-1 with selective cytotoxicity toward Huh7 hepatocellular carcinoma cells (IC50 = 3 µM) [1]. Separately, the Wyeth patent (US 2009/0298820) discloses 3-substituted pyrrolo[3,2-b]pyridine compounds as dual mTOR/PI3K inhibitors, demonstrating nanomolar potency (IC50 values of 2–80 nM against PI3Kα, PI3Kγ, and mTOR) [2]. While these data do not derive from the target compound itself, they establish the 4-azaindole scaffold as a productive kinase inhibitor core distinct from the 7-azaindole and 5-azaindole isomers.

Scaffold validation
Class-level inference
4-Azaindole derivatives show nanomolar to micromolar IC50 across kinase targets (e.g., PI3K/mTOR 2–80 nM; Raf-1 9.8 µM)
Scaffold is productive for kinase inhibition; activity depends on substitution pattern
Reported data from class representatives; target-specific validation required
Kinase inhibition 4-Azaindole Hinge-binding scaffold

Optimal Application Scenarios


4-Azaindole-Based Kinase Lead Generation

This compound is optimally deployed as a starting scaffold in kinase inhibitor discovery programs where (a) the 7-azaindole (pyrrolo[2,3-b]pyridine) series has been exhausted or exhibits suboptimal selectivity, and (b) increased lipophilicity (XLogP3 = 3.9) is desirable for improving membrane permeability and cellular potency [1]. The 4-azaindole core provides a distinct hinge-binding geometry relative to the more commonly explored 7-azaindole isomer, potentially rescuing potency against kinases where 7-azaindoles have failed due to steric or electronic incompatibility with the ATP-binding pocket [2].

Fragment-Based Drug Discovery with Multi-Vector Elaboration

The 6-(3-trifluoromethoxyphenyl) substitution leaves positions 2, 3, and N1 of the 4-azaindole core available for further chemical elaboration, making this compound suitable as a fragment hit or early lead for fragment-growing campaigns [3]. The trifluoromethoxyphenyl group provides a pre-installed lipophilic moiety that can be exploited for hydrophobic pocket interactions, while the pyrrole NH (position 1) and the 2- and 3-positions remain accessible for parallel SAR exploration via alkylation, acylation, or cross-coupling chemistry.

Scaffold-Hopping from Purine or Indole Inhibitors

Azaindoles, and specifically 4-azaindoles, are recognized bioisosteres of both indole and purine scaffolds [2]. This compound can serve as a scaffold-hopping entry point for programs seeking to differentiate from existing purine-based (e.g., ATP-competitive) or indole-based inhibitor series, offering potentially novel intellectual property space while retaining the core hydrogen-bonding capacity needed for kinase hinge recognition.

Physicochemical Property Benchmarking for In Silico Models

The compound's well-defined computed properties (XLogP3 = 3.9, TPSA = 37.9 Ų, H-bond donors = 1, H-bond acceptors = 5, rotatable bonds = 2, zero RO5 violations) [1] make it suitable as a calibration standard for in silico ADME prediction models or as a reference compound in chromatographic logP determination methods (e.g., RP-HPLC logP calibration curves). Its balanced property profile places it at the boundary of optimal oral drug space, useful for benchmarking new compounds in lead optimization.

Application
Selection Property
Validation Focus
Kinase lead discovery (4-azaindole)
Distinct hinge-binding geometry vs. 7-azaindole
Target engagement and selectivity panel review
Fragment-based drug discovery
6-aryl substitution with free 2,3,N1 positions
Parallel SAR exploration via chemical elaboration
Scaffold-hopping from purine/indole
Bioisosteric replacement of purine/indole hinge-binder
Novel IP space and kinase selectivity profiling
In silico ADME model calibration
Well-defined computed properties (LogP, TPSA)
Correlation with experimental chromatographic logP
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